Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the amino group, and esterification. Common reagents used in these reactions include tert-butyl chloroformate, methoxyacetic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-4-amino-3-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl (3S,4R)-4-amino-3-(2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Rel-tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, or binding affinity compared to similar compounds.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-6-5-10(14)9(8-15)7-11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |
InChI Key |
JEMCHMFHRCVIDG-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)N |
Origin of Product |
United States |
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